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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ansofaxine, also known as LY03005 and initially misidentified in some contexts as LY300503,

is a novel serotonin-norepinephrine-dopamine (SNDRI) triple reuptake inhibitor developed for

the treatment of major depressive disorder (MDD). As a prodrug of desvenlafaxine, ansofaxine

presents a unique pharmacokinetic and pharmacodynamic profile. This technical guide

provides a comprehensive analysis of the structural features, mechanism of action, and key

experimental data related to ansofaxine. It is intended to serve as a resource for researchers,

scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties
Ansofaxine hydrochloride is chemically described as (±)-4-[2-(dimethylamino)-1-(1-

hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate. It is a carboxylic

acid ester prodrug of desvenlafaxine. This structural modification enhances its lipophilicity,

which may contribute to its pharmacokinetic properties.

Chemical Formula: C₂₅H₃₆ClNO₄·2H₂O

Molecular Weight: 486.0 g/mol
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Ansofaxine functions as a triple reuptake inhibitor, targeting the transporters for serotonin

(SERT), norepinephrine (NET), and dopamine (DAT). By blocking these transporters,

ansofaxine increases the synaptic concentrations of these key neurotransmitters, which are

known to be involved in the pathophysiology of depression. This broad spectrum of activity may

offer advantages over more selective agents, potentially addressing a wider range of

depressive symptoms.

Signaling Pathway
The primary signaling pathway initiated by ansofaxine is the enhanced neurotransmission

resulting from the accumulation of serotonin, norepinephrine, and dopamine in the synaptic

cleft. This leads to increased activation of their respective postsynaptic receptors.

Recent research has also suggested potential downstream effects of ansofaxine on other

signaling pathways. One study has implicated the EGFR/MAPK pathway as being modulated

by ansofaxine, although this was observed in the context of hepatocellular carcinoma and its

relevance to the central nervous system in depression is yet to be fully elucidated.[1] Further

research is required to delineate the complete intracellular signaling cascades affected by

ansofaxine in neurons.
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Figure 1: Ansofaxine's Mechanism of Action.

Quantitative Data
In Vitro Transporter Inhibition
Ansofaxine's potency in inhibiting the reuptake of serotonin, norepinephrine, and dopamine has

been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) from

various sources are presented below. It is noteworthy that there are some discrepancies in the

reported values, which may be attributable to different experimental conditions.
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Transporter
IC50 (nM) - Source
1

IC50 (nM) - Source
2

IC50 (nM) - Source
3

SERT 723 31.4 ± 0.4 53

NET 763 586.7 ± 83.6 538

DAT 491 733.2 ± 10.3 -

Source 1:[2] Source 2: A phase 3, multicenter, double-blind, randomized, placebo-controlled

clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive

disorder Source 3:[2]

In Vitro Radioligand Binding Affinity
Radioligand binding assays have been used to determine the affinity of ansofaxine for the

monoamine transporters. The reported IC50 values for the inhibition of radioligand binding are

as follows:

Transporter Radioligand Binding IC50 (nM)

SERT 1,330 ± 82.5

NET 2,200 ± 278

DAT 227 ± 21.7

Source: A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to

verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder

Pharmacokinetic Parameters
Phase 1 clinical trials in healthy volunteers have demonstrated that ansofaxine exhibits a dose-

proportional pharmacokinetic profile in the range of 20 to 200 mg/day. After repeated

administration of 40-160 mg per day, the plasma concentration of ansofaxine reaches a steady

state with an average half-life of 9-10 hours. Diet does not appear to have a significant effect

on its pharmacokinetics.[3] A detailed summary of pharmacokinetic parameters is pending the

full publication of Phase 1 study results.
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Experimental Protocols
Detailed, specific protocols for the binding and uptake assays performed on ansofaxine are not

fully available in the public domain. However, this section provides representative protocols for

monoamine transporter assays, which are illustrative of the methodologies likely employed.

Monoamine Transporter Reuptake Inhibition Assay
(Representative Protocol)
This assay is designed to measure the ability of a test compound to inhibit the uptake of a

radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

Cell line stably expressing the human serotonin, norepinephrine, or dopamine transporter

(e.g., HEK293 cells).

Radiolabeled neurotransmitter ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Test compound (Ansofaxine) at various concentrations.

Scintillation fluid and a scintillation counter.

Procedure:

Cell Culture: Culture the transporter-expressing cells to confluency in appropriate cell culture

plates.

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various

concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at

room temperature.

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake

reaction.

Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature.
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Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay

buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity

using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific uptake (IC50 value) by non-linear regression analysis.
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Figure 2: Reuptake Inhibition Assay Workflow.
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Radioligand Binding Assay (Representative Protocol)
This assay measures the affinity of a test compound for a specific transporter by competing

with a radiolabeled ligand that is known to bind to the transporter.

Materials:

Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or

dopamine transporter.

Radioligand with high affinity for the target transporter (e.g., [³H]-citalopram for SERT, [³H]-

nisoxetine for NET, [³H]-WIN 35,428 for DAT).

Assay buffer.

Test compound (Ansofaxine) at various concentrations.

Glass fiber filters and a cell harvester.

Scintillation fluid and a scintillation counter.

Procedure:

Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and

various concentrations of the test compound.

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room

temperature).

Filtration: Rapidly separate the bound from the free radioligand by filtering the incubation

mixture through glass fiber filters using a cell harvester. The membranes with the bound

radioligand will be trapped on the filter.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity.
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Data Analysis: Determine the concentration of the test compound that displaces 50% of the

specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity

constant (Ki) using the Cheng-Prusoff equation.
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Figure 3: Radioligand Binding Assay Workflow.

Clinical Development
Ansofaxine has undergone Phase 1, 2, and 3 clinical trials for the treatment of major

depressive disorder.

Phase 1 trials in healthy volunteers established the pharmacokinetic profile and safety of

single and multiple ascending doses.[4]

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study

demonstrated the efficacy and tolerability of ansofaxine at doses of 40, 80, 120, and 160

mg/day over 6 weeks in patients with MDD.[4]

A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial further confirmed

the efficacy and safety of 80 mg/day and 160 mg/day of ansofaxine over 8 weeks in adult

patients with MDD.

Conclusion
Ansofaxine (LY03005) is a promising new therapeutic agent for major depressive disorder with

a unique triple reuptake inhibitor mechanism of action. Its structural design as a prodrug of

desvenlafaxine results in a distinct pharmacokinetic profile. The available in vitro data confirms

its activity at the serotonin, norepinephrine, and dopamine transporters. Further publication of

detailed pharmacokinetic and pharmacodynamic data from clinical trials will provide a more

complete understanding of its clinical profile. The information and representative protocols

provided in this guide are intended to support the ongoing research and development efforts in

the field of neuropsychopharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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